Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

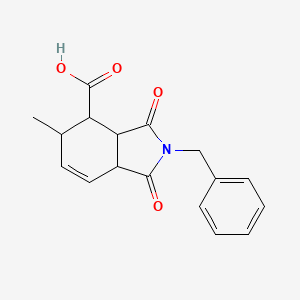

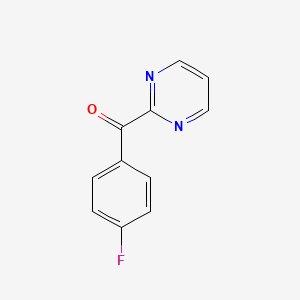

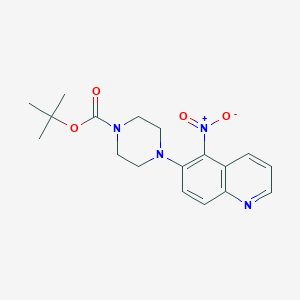

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H22N4O4 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate consists of 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate has a molecular weight of 358.4 . It is recommended to be stored at room temperature . More detailed physical and chemical properties can be found in specialized chemical databases .科学的研究の応用

Synthesis and Chemical Characterization

- Synthesis of Analog Compounds: Various analogs of tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate have been synthesized, showcasing their potential as intermediates for the creation of biologically active compounds (Liu Ya-hu, 2010).

- Characterization Techniques: Techniques like LCMS, NMR, IR, and CHN elemental analysis have been employed to characterize these compounds, highlighting their structural and chemical properties (C. Sanjeevarayappa et al., 2015).

Biological Activity and Applications

- Antibacterial and Anthelmintic Activity: Certain derivatives have shown moderate antibacterial and anthelmintic activities, suggesting their potential in medical applications (C. Sanjeevarayappa et al., 2015).

- Anti-tuberculosis Activity: Analogues of this compound have been explored for their anti-tuberculosis activity, highlighting their potential as therapeutic agents (Rajendra Tangallapally et al., 2006).

Crystallography and Molecular Structure

- Crystal Structure Analysis: X-ray diffraction studies of these compounds provide insights into their molecular structure and stability, which is crucial for understanding their interaction mechanisms (Zhi-Ping Yang et al., 2021).

Pharmaceutical Applications

- Potential in Drug Synthesis: The versatility of these compounds in synthesizing a variety of biologically active molecules underlines their significance in pharmaceutical research (Ashwini Gumireddy et al., 2021).

作用機序

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig coupling reactions with aryl halides , which could potentially modify the function of target proteins.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it may influence protein synthesis or degradation pathways.

Result of Action

As a tool in proteomics research , it may influence protein expression or function, but specific effects will depend on the context of use.

特性

IUPAC Name |

tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14-13(5-4-8-19-14)16(15)22(24)25/h4-8H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLJWBADJZUQHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672604 |

Source

|

| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate | |

CAS RN |

1133115-87-3 |

Source

|

| Record name | 1,1-Dimethylethyl 4-(5-nitro-6-quinolinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)

![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)